molecular formula C13H21N3O2 B11040492 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide

Cat. No.: B11040492
M. Wt: 251.32 g/mol
InChI Key: XBIYTNCTQFCRDP-UHFFFAOYSA-N
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Description

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a but-2-ynoyl group and a propylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide typically involves the reaction of piperazine with but-2-ynoic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N-propylacetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(But-2-ynoyl)piperazin-1-yl)-N,N-diethylacetamide
  • 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4-but-2-ynoylpiperazin-1-yl)-N-propylacetamide

InChI

InChI=1S/C13H21N3O2/c1-3-5-13(18)16-9-7-15(8-10-16)11-12(17)14-6-4-2/h4,6-11H2,1-2H3,(H,14,17)

InChI Key

XBIYTNCTQFCRDP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C(=O)C#CC

Origin of Product

United States

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